(Z)-1-cyclopropyl-N-[(Z)-1-cyclopropylethylideneamino]ethanimine
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Overview
Description
1,1’-Azinobis(1-cyclopropylethane) is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol It is known for its unique structure, which includes two cyclopropyl groups connected by an azino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Azinobis(1-cyclopropylethane) typically involves the reaction of cyclopropylamine with hydrazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a suitable base. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of 1,1’-Azinobis(1-cyclopropylethane) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using standard techniques such as distillation or crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1,1’-Azinobis(1-cyclopropylethane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The azino linkage allows for substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
1,1’-Azinobis(1-cyclopropylethane) has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 1,1’-Azinobis(1-cyclopropylethane) involves its interaction with molecular targets through its azino linkage and cyclopropyl groups. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific conditions and targets involved. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding .
Comparison with Similar Compounds
Similar Compounds
1,1’-Azinobis(1-cyclopropylmethane): Similar structure but with a methane linkage instead of ethane.
1,1’-Azinobis(1-cyclopropylpropane): Similar structure but with a propane linkage.
1,1’-Azinobis(1-cyclopropylbutane): Similar structure but with a butane linkage.
Uniqueness
1,1’-Azinobis(1-cyclopropylethane) is unique due to its specific azino linkage and the presence of cyclopropyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
17397-15-8 |
---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.252 |
IUPAC Name |
(Z)-1-cyclopropyl-N-[(Z)-1-cyclopropylethylideneamino]ethanimine |
InChI |
InChI=1S/C10H16N2/c1-7(9-3-4-9)11-12-8(2)10-5-6-10/h9-10H,3-6H2,1-2H3/b11-7-,12-8- |
InChI Key |
XLXGSRAIAOWWSF-OXAWKVHCSA-N |
SMILES |
CC(=NN=C(C)C1CC1)C2CC2 |
Synonyms |
1,1/'-Azinobis(1-cyclopropylethane) |
Origin of Product |
United States |
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